Dicyclopropyl(phenyl)methanol
Description
Dicyclopropyl(phenyl)methanol is a chemical compound that contains a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 2 three-membered rings, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .
Synthesis Analysis
The synthesis of phenols, which are related to Dicyclopropyl(phenyl)methanol, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and reduction of quinones . Additionally, the synthesis of methanol, another component of Dicyclopropyl(phenyl)methanol, has been studied extensively .Molecular Structure Analysis
The molecular structure of Dicyclopropyl(phenyl)methanol includes a total of 32 bonds, 16 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 2 three-membered rings, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
Phenols, which are related to Dicyclopropyl(phenyl)methanol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Additionally, cyclopropyl compounds can be introduced to alkyl iodides through a cobalt-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
Alcohols, which are related to Dicyclopropyl(phenyl)methanol, have higher boiling points than hydrocarbons of comparable molar mass due to the presence of hydrogen bonding . The polar character of the O-H bond in alcohols leads to an interaction between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule .Future Directions
There is a need for new antifungals, especially for the treatment of invasive Candida infections. Newly synthesized compounds, including those related to Dicyclopropyl(phenyl)methanol, have been investigated for antimicrobial activity . Additionally, the green process for the methylation of phenol with methanol has attracted considerable attention .
properties
IUPAC Name |
dicyclopropyl(phenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGMKFIZSXPVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972322 | |
Record name | Dicyclopropyl(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopropyl(phenyl)methanol | |
CAS RN |
5689-19-0 | |
Record name | α,α-Dicyclopropylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5689-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha-Dicyclopropylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclopropyl(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-dicyclopropylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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